

# An In-Depth Technical Guide to 1-Palmitoyl-3-Linolenoyl-rac-glycerol

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## Compound of Interest

Compound Name: *1-Palmitoyl-3-Linolenoyl-rac-glycerol*

Cat. No.: *B3026223*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **1-Palmitoyl-3-Linolenoyl-rac-glycerol**, a specific diacylglycerol molecule. It covers its chemical identity, physical and chemical properties, and its role within the broader context of diacylglycerol signaling. This document also outlines relevant experimental protocols for its synthesis and analysis, designed to support research and development activities.

## Chemical Identity and Synonyms

**1-Palmitoyl-3-Linolenoyl-rac-glycerol** is a diacylglycerol (DAG) composed of a glycerol backbone with a palmitic acid molecule esterified at the sn-1 position and an  $\alpha$ -linolenic acid molecule at the sn-3 position.<sup>[1]</sup> The term "rac-" (racemic) indicates that the molecule is a mixture of stereoisomers at the sn-2 position of the glycerol backbone.

A comprehensive list of its synonyms and identifiers is provided in the table below to aid in its identification across various databases and publications.

Identifier Type	Value
Systematic Name	9Z,12Z,15Z-octadecatrienoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester[1]
CAS Number	126281-90-1[1][2][3]
Lipid Abbreviation	DG(16:0/0:0/18:3)[1][2]
Common Synonyms	1-Palmitin-3-Linolenin[1][2]
1-Palmitoyl-3- $\alpha$ -Linolenoyl-rac-glycerol[1][2]	
16:0/0:0/18:3-DG[1][2]	
Molecular Formula	C <sub>37</sub> H <sub>66</sub> O <sub>5</sub> [1][2]
Molecular Weight	590.9 g/mol [1][2][3]

## Physicochemical Properties

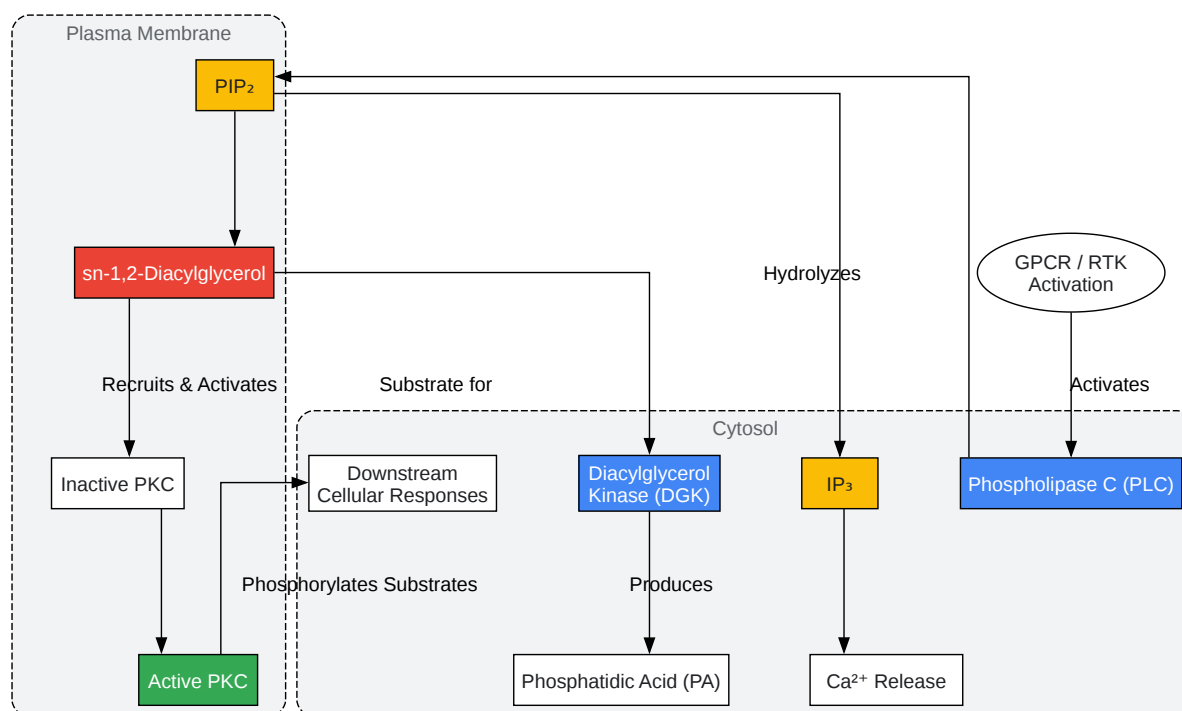
The known physical and chemical properties of **1-Palmitoyl-3-Linolenoyl-rac-glycerol** are summarized in the following table. This information is critical for its handling, storage, and use in experimental settings.

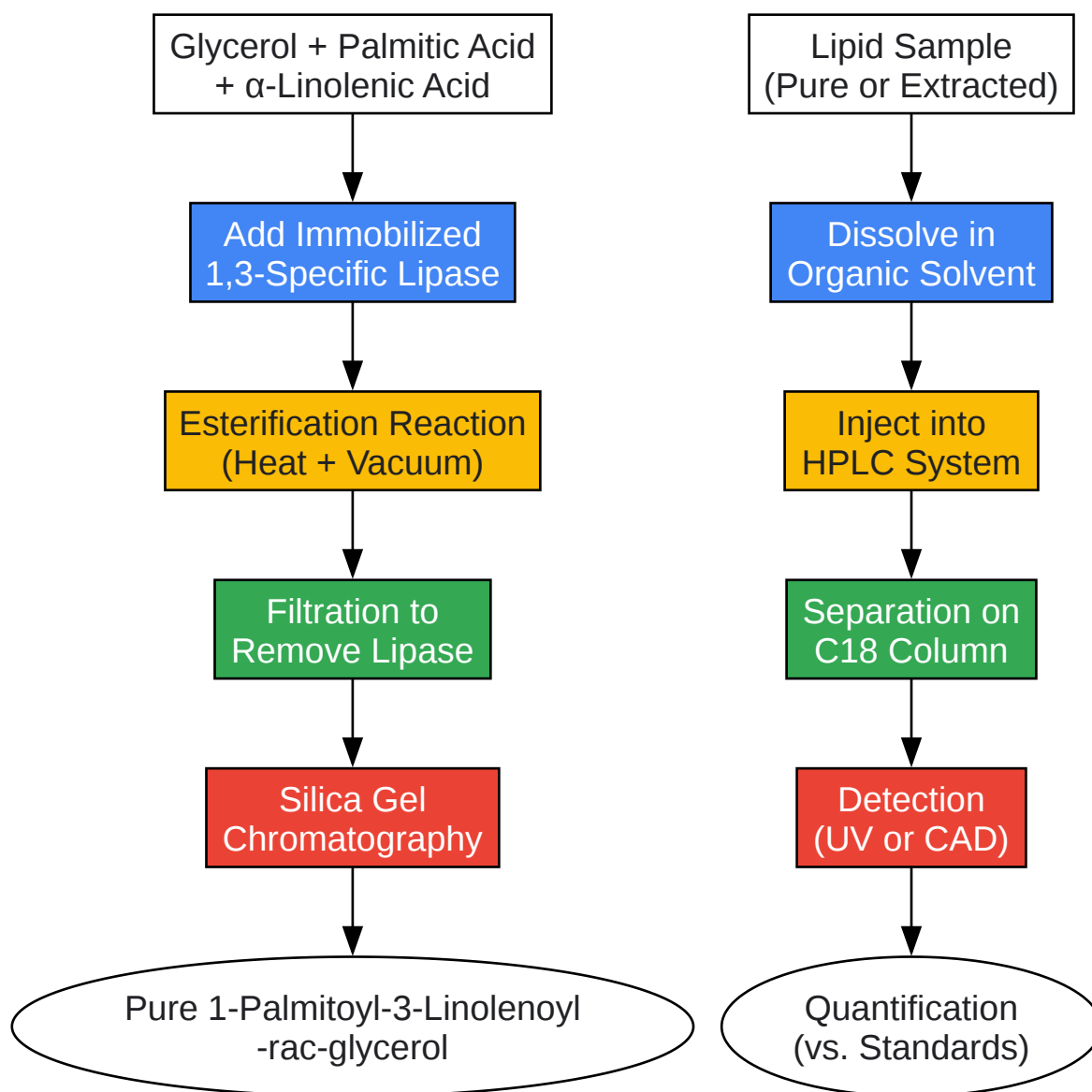
Property	Value
Physical Form	Solid[1][2]
Purity	≥98%[1][2]
Storage Temperature	-20°C[2]
Stability	≥4 years (at -20°C)[2]
Solubility	
Ethanol	~30 mg/mL[2]
Dimethylformamide (DMF)	~20 mg/mL[1][2]
Dimethyl Sulfoxide (DMSO)	~7 mg/mL[1]
PBS (pH 7.2)	~250 µg/mL[1][2]

## Biological Context and Signaling Pathways

Diacylglycerols are a critical class of lipid second messengers. However, their biological activity is highly dependent on the stereoisomeric position of the fatty acyl chains on the glycerol backbone. The biologically active form, which acts as a canonical activator of Protein Kinase C (PKC), is sn-1,2-diacylglycerol.[4] In contrast, 1,3-diacylglycerols, such as **1-Palmitoyl-3-Linolenoyl-rac-glycerol**, are generally considered biologically inactive in this primary signaling pathway.[5] Consequently, they are often utilized as negative controls in cell signaling studies to differentiate PKC-dependent pathways from other cellular responses.[4]

To understand the context in which **1-Palmitoyl-3-Linolenoyl-rac-glycerol** is studied, it is essential to be familiar with the general diacylglycerol signaling cascade. This pathway is initiated by the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) in the plasma membrane to generate sn-1,2-diacylglycerol and inositol 1,4,5-trisphosphate (IP<sub>3</sub>). The sn-1,2-DAG remains in the membrane and recruits and activates downstream effector proteins, most notably PKC isoforms. The signaling is terminated when diacylglycerol kinases (DGKs) phosphorylate DAG to produce phosphatidic acid (PA).





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